

# YL217 Antibody-Drug Conjugate: A Technical Overview for Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 217 |           |
| Cat. No.:            | B15589250            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

YL217 is an investigational antibody-drug conjugate (ADC) demonstrating promise in preclinical studies for the treatment of advanced solid tumors. Developed by MediLink Therapeutics, YL217 targets Cadherin-17 (CDH17), a cell adhesion protein with high expression in several gastrointestinal cancers and limited expression in normal tissues, suggesting a favorable therapeutic window. The ADC is comprised of a humanized anti-CDH17 lgG1 monoclonal antibody, a potent topoisomerase I inhibitor payload (YL0010014), and an enzymatically cleavable linker utilizing MediLink's proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform. Preclinical evidence suggests that YL217 exhibits significant anti-tumor activity in various xenograft models and is well-tolerated in non-clinical safety studies. A Phase 1 clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of YL217 in patients with advanced solid tumors.

#### Introduction

Antibody-drug conjugates are a rapidly evolving class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic exposure and associated toxicities. YL217 is a novel ADC engineered to target Cadherin-17 (CDH17), a glycoprotein frequently overexpressed in gastrointestinal malignancies, including gastric, colorectal, pancreatic, and hepatocellular carcinomas.[1] High CDH17 expression is



often correlated with metastatic progression and is upregulated in late-stage, highlydifferentiated tumors, making it an attractive target for ADC development.[1]

This technical guide provides a comprehensive overview of the YL217 ADC, including its mechanism of action, preclinical data, and planned clinical development.

## **Core Components of YL217**

YL217 is a complex molecule composed of three key components:

- Monoclonal Antibody: A recombinant humanized immunoglobulin G1 (IgG1) monoclonal antibody (YL217-mAb) that specifically binds to CDH17 on the surface of tumor cells.[2][3][4]
   [5]
- Payload: A highly potent topoisomerase I inhibitor, YL0010014, designed to induce DNA damage and apoptosis in cancer cells.[2][3][4][5]
- Linker: An enzymatically cleavable methylsulfonyl pyrimidine tripeptide drug linker, part of MediLink's TMALIN® platform.[2][3][4][5] This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the tumor cell or within the tumor microenvironment.[6][7]

#### **Mechanism of Action**

The proposed mechanism of action for YL217 follows the classical pathway of ADC activity, with the added feature of payload release within the tumor microenvironment.





Click to download full resolution via product page

Caption: Proposed mechanism of action for the YL217 antibody-drug conjugate.



# **Preclinical Data Summary**

While specific quantitative data from preclinical studies are not yet publicly available in detail, abstracts from scientific conferences provide a qualitative summary of YL217's performance.

| Parameter             | Summary of Findings                                                                                                                                                                                                                                                    | Source             |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| In Vitro Activity     | YL217 specifically binds to CDH17 on the surface of tumor cells.                                                                                                                                                                                                       | [6][7]             |
| In Vivo Efficacy      | YL217 demonstrated superior efficacy in causing tumor regressions in a dosedependent manner in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models of human colorectal and gastric cancer with varying levels of CDH17 expression. | [2][3][4][5][6][7] |
| Safety & Tolerability | YL217 was reported to be well-tolerated in mouse models and showed acceptable safety profiles in monkey Good Laboratory Practice (GLP) toxicity studies.                                                                                                               | [2][3][5][6][7]    |
| Pharmacokinetics      | In vivo pharmacokinetic studies in monkeys indicated that YL217 is highly stable in circulation, with less than 0.1% (molar ratio) of the payload released.                                                                                                            | [6][7]             |

# **Experimental Protocols**



Detailed experimental protocols for the preclinical evaluation of YL217 have not been publicly disclosed. However, based on standard practices for ADC development, the following methodologies were likely employed.

### **In Vitro Assays**

- Binding Affinity: Enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) would be used to determine the binding affinity of the YL217-mAb to recombinant CDH17 protein and CDH17-expressing cancer cell lines.
- Internalization Assay: Confocal microscopy or flow cytometry using fluorescently labeled YL217 would be employed to visualize and quantify the internalization of the ADC into CDH17-positive tumor cells.
- Cytotoxicity Assay: In vitro cell viability assays (e.g., MTS or CellTiter-Glo) would be performed on a panel of cancer cell lines with varying CDH17 expression levels to determine the IC50 (half-maximal inhibitory concentration) of YL217.

#### In Vivo Xenograft Studies

- Animal Models: Immune-deficient mice (e.g., nude or SCID) would be used for the
  engraftment of human cancer cell lines (CDX models) or patient-derived tumor fragments
  (PDX models) of colorectal and gastric origin.
- Dosing and Administration: YL217 would be administered intravenously at various dose levels and schedules to tumor-bearing mice. A control group would typically receive a vehicle or a non-targeting ADC.
- Efficacy Assessment: Tumor volumes would be measured regularly using calipers. Key
  endpoints would include tumor growth inhibition (TGI) and tumor regression. At the end of
  the study, tumors may be excised and weighed.
- Tolerability Assessment: Animal body weight and general health would be monitored throughout the study as indicators of toxicity.





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of an ADC like YL217.

## **Clinical Development**

YL217 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human study (NCT06859762). The primary objectives of this trial are to assess the safety and tolerability of YL217 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary objectives include evaluating the pharmacokinetic profile and preliminary anti-tumor activity of YL217 in patients with advanced solid tumors.[2] The trial is expected to enroll approximately 220 participants and is estimated to be completed in July 2027.[2]



### **Future Perspectives**

The preclinical data for YL217 suggest that it is a promising therapeutic candidate for CDH17-expressing solid tumors, particularly those of gastrointestinal origin. The ongoing Phase 1 clinical trial will be crucial in determining its safety and efficacy in humans. The unique TMALIN® linker technology, which allows for payload release in the tumor microenvironment, may offer an advantage in treating heterogeneous tumors and overcoming certain resistance mechanisms. Future research will likely focus on identifying predictive biomarkers of response to YL217 and exploring its potential in combination with other anti-cancer agents.





Click to download full resolution via product page

Caption: Logical progression of the YL217 development program.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CDH17 ADCs Blooms in 2025 AACR: A Pipeline in Gastrointestinal Cancer-DIMA BIOTECH [dimabio.com]
- 5. championsoncology.com [championsoncology.com]
- 6. Medilink Therapeutics [medilinkthera.com]
- 7. Quantitative prediction of human pharmacokinetics for monoclonal antibodies: retrospective analysis of monkey as a single species for first-in-human prediction PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YL217 Antibody-Drug Conjugate: A Technical Overview for Solid Tumor Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589250#yl217-antibody-drug-conjugate-for-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com